(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloropyridine moiety and an isopropyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the reaction of 5-chloropyridine-2-carboxylic acid with isopropylamine and a suitable oxazole-forming reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated reactors and advanced purification systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chloropyridine ring.
Scientific Research Applications
(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)-4,5-dihydrooxazole: Lacks the isopropyl group, which may affect its chemical properties and biological activities.
2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrothiazole: Contains a thiazole ring instead of an oxazole ring, leading to different reactivity and applications.
2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydroimidazole: Features an imidazole ring, which may confer different biological activities.
Uniqueness
(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to the combination of its chloropyridine and isopropyl groups, which contribute to its distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(4S)-2-(5-chloropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOXZAKXOXGIW-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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